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molecular formula C21H26N2O2 B8283038 4-Benzamido-1-[2-(p-methoxyphenyl)ethyl]piperidine

4-Benzamido-1-[2-(p-methoxyphenyl)ethyl]piperidine

Cat. No. B8283038
M. Wt: 338.4 g/mol
InChI Key: REGIQBRFDRFMKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04029801

Procedure details

2-(p-Methoxyphenyl)ethanol p-toluenesulphonate ester (1.53 g.), 4-benzamidopiperidine (1.02 g.) and anhydrous potassium carbonate (1.10 g.) were refluxed in isopropanol (50 ml.) for 8 hours and the mixture worked up as in Example 48 to provide the title compound, which was further recrystallized from ethyl acetate as colourless needles (0.78 g.), m.p. 178° C. (Found: C, 74.7; H, 7.9; N, 8.45. C21H26N2O2 requires C, 74.5; H, 7.7; N, 8.3%).
[Compound]
Name
2-(p-Methoxyphenyl)ethanol p-toluenesulphonate ester
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][CH:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:16](=[O:19])([O-])[O-].[K+].[K+].[CH:22](O)([CH3:24])[CH3:23]>>[C:1]([NH:9][CH:10]1[CH2:15][CH2:14][N:13]([CH2:23][CH2:22][C:24]2[CH:6]=[CH:7][C:2]([O:19][CH3:16])=[CH:3][CH:4]=2)[CH2:12][CH2:11]1)(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
2-(p-Methoxyphenyl)ethanol p-toluenesulphonate ester
Quantity
1.53 g
Type
reactant
Smiles
Name
Quantity
1.02 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC1CCNCC1
Name
Quantity
1.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NC1CCN(CC1)CCC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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